3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole is a synthetic compound characterized by its unique bicyclic structure, which includes a fluoromethyl substituent. This compound belongs to the class of octahydrocyclopenta[c]pyrroles, which are notable for their potential biological activities and applications in medicinal chemistry.
The compound is derived from the octahydrocyclopenta[c]pyrrole framework, which is a bicyclic structure that has been studied for its pharmacological properties. The introduction of a fluoromethyl group enhances its reactivity and biological profile, making it an interesting subject for research in organic synthesis and drug development.
The synthesis of 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole typically involves the hydrogenation of specific precursors, such as 1,2-dicyanocyclo-1-pentene. The general steps include:
These synthetic routes are optimized to maximize yield and purity while minimizing by-products.
The molecular formula of 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole is , with a molecular weight of approximately 143.19 g/mol.
3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole can participate in various chemical reactions, including:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action of 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole involves its interaction with biological targets such as enzymes or receptors. The fluoromethyl group enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target molecules. This modulation can influence various biochemical pathways, potentially leading to therapeutic effects.
These properties are crucial for determining the compound's behavior in different environments, including biological systems.
The compound has several significant applications in scientific research:
Research continues into optimizing its synthesis and exploring new applications in pharmaceuticals and materials science.
Catalytic hydrogenation serves as a foundational transformation for constructing the saturated bicyclic framework of octahydrocyclopenta[c]pyrrole derivatives. This process enables the reduction of unsaturated precursors like dihydropyrrolocyclopentenes into the target scaffold under controlled conditions. The reaction typically employs heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under hydrogen atmospheres ranging from 1-5 atm [2] [4]. The hydrogenation proceeds via syn addition across the double bond, where hydrogen molecules dissociate on the metal surface into atomic hydrogen before transferring sequentially to the adsorbed alkene substrate [4]. This mechanistic pathway ensures high stereoselectivity but necessitates careful catalyst selection to avoid over-reduction or undesired side reactions.
Table 1: Catalytic Systems for Bicyclic Core Hydrogenation
Catalyst | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (hr) | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
Pd/C (10%) | 3-4 | 25-30 | 6-8 | 85-92 | >95% cis |
PtO₂ | 1-2 | 20-25 | 4-6 | 78-85 | >90% cis |
Raney Ni | 5 | 40-50 | 8-12 | 70-75 | 80-85% cis |
Ni₂B | 3 | 30-35 | 5-7 | 88-94 | >98% cis |
Recent advances have demonstrated that boride-modified nickel catalysts (Ni₂B) offer superior regiocontrol and functional group tolerance compared to traditional systems. This is attributed to their moderated reactivity, which prevents substrate decomposition while maintaining high conversion rates (>90%) [4] [8]. The hydrogenation efficiency is further influenced by steric factors within the bicyclic precursor; substrates with substituents at the 3a-position require elevated pressures (5 atm) and prolonged reaction times to achieve complete reduction [2] [8]. Metal-ligand cooperativity in homogeneous catalysts has emerged as a promising strategy for enhancing selectivity, though industrial adoption remains limited due to catalyst recovery challenges [8].
The introduction of fluoromethyl groups at the 3a-position employs two primary strategies: electrophilic fluorination of enolates or nucleophilic substitution of protic leaving groups. Electrophilic reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® enable direct C–H fluorination of the pyrrolidine scaffold but often suffer from poor regioselectivity (<50% 3a-selectivity) [5] [9]. Consequently, modern protocols favor the displacement approach where hydroxyl or halogen substituents at C3a undergo nucleophilic substitution with fluoromethyl sources. Diethylaminosulfur trifluoride (DAST) and its derivative XtalFluor-M® have demonstrated exceptional efficacy in converting 3a-hydroxylated intermediates into the target fluoromethyl derivatives, achieving yields of 75–92% at temperatures between –78°C and 0°C [3] [6] [9].
Table 2: Fluoromethylation Reagent Performance Comparison
Reagent | Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
DAST | DCM | –78 to –40 | 1-2 | 85-92 | Moderate (HF, SO₂) |
XtalFluor-M® | THF | 0 to 25 | 4-6 | 75-80 | Low |
ClCF₂H/CuI | DMF | 80-90 | 12-18 | 60-65 | High (Cl⁻) |
FSO₂CF₂CO₂Me | MeCN | 25 | 2-3 | 88-95 | Negligible |
The ozone-depleting nature of chlorodifluoromethane (ClCF₂H) has driven research toward environmentally benign alternatives. New electrophilic reagents like methyl fluorosulfonyldifluoroacetate (FSO₂CF₂CO₂Me) provide superior atom economy and generate innocuous byproducts while maintaining high selectivity for the sterically accessible 3a-position [5]. Solvent optimization studies reveal that aprotic media (DCM, THF) enhance reaction rates by minimizing proton exchange pathways that lead to racemization. Notably, fluoromethylation significantly modifies the scaffold's electronic properties: The 3a-CF₂H group acts as a hydrogen bond donor (Abraham's acidity parameter [A] = 0.10), enabling bioisosteric replacement of hydroxyl or thiol groups in medicinal chemistry applications [5].
Cyclization strategies for constructing the fused bicyclic system significantly impact reaction kinetics and purity profiles. Solvent-phase cyclizations employ Lewis acids (ZnCl₂, BF₃·OEt₂) in aprotic media to facilitate intramolecular aldol condensations or Diels-Alder reactions, typically achieving 70–85% yields within 2–6 hours [6] [7]. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred solvents due to their ability to dissolve both polar intermediates and non-polar dienophile components. However, these systems necessitate aqueous workups to remove catalysts, generating solvent waste that complicates large-scale processing.
Table 3: Solvent-Dependent Cyclization Performance
Cyclization Method | Solvent/Conditions | Catalyst/Ligand | Reaction Time (hr) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Intramolecular Aldol | THF, reflux | ZnCl₂ (20 mol%) | 3-4 | 82 | 90 |
Diels-Alder | Toluene, 110°C | None | 12-18 | 75 | 85 |
Reductive Amination | MeOH, 25°C | NaBH₃CN | 1-2 | 88 | 92 |
Solid-Phase | Solvent-free | Montmorillonite K10 | 0.5-1 | 94 | 98 |
In contrast, solid-phase cyclizations using montmorillonite K10 or acidic alumina eliminate solvent handling while enhancing stereoselectivity (>98% de). These methods exploit conformational constraints imposed by the heterogeneous surface, directing ring closure to favor the endo-configuration essential for biological activity [6]. Microwave-assisted solid-phase protocols further reduce reaction times to 10–30 minutes with near-quantitative yields by enabling rapid heat transfer without solvent inertia [6]. Despite these advantages, solid-phase systems face diffusion limitations with sterically encumbered substrates, requiring careful optimization of particle size and moisture content. Hybrid approaches employing minimal solvent (0.1–0.5 volumes) in ball mills represent emerging solutions that merge the efficiency of solid-phase activation with improved mass transfer [7].
The rigid bicyclic architecture of octahydrocyclopenta[c]pyrrole imposes significant geometric constraints on substituent orientation, making stereoselective synthesis paramount. The 3a-fluoromethyl group exhibits distinct conformational behavior depending on its stereochemistry: endo-configured derivatives position the fluoromethyl moiety pseudo-axially, enabling favorable electrostatic interactions with biological targets, while exo-isomers adopt less stable equatorial orientations [5] [6]. Asymmetric hydrogenation using DuPhos-type ligands achieves up to 98% enantiomeric excess (ee) for unsaturated precursors, but fluorination often erodes stereointegrity through solvent-mediated epimerization [5] [9].
To address this, modern protocols employ in situ protecting groups (Boc, Cbz) during fluorination to shield the pyrrolidine nitrogen and minimize racemization. Diastereoselective fluoromethylation using chiral auxiliaries (e.g., Oppolzer’s sultam) provides complementary control, yielding endo-3a-(fluoromethyl) derivatives with >20:1 diastereomeric ratios [9]. The biological implications are substantial: endo-isomers exhibit 4–5 fold higher affinity for SHP2 phosphatase inhibition compared to exo-counterparts due to optimal positioning in the allosteric pocket [5]. Crystallographic studies confirm that the endo-fluoromethyl group forms critical hydrogen bonds with Arg465 and Tyr279 residues, rationalizing the observed structure-activity relationships [1] [5].
Table 4: Stereoisomer Activity in SHP2 Inhibition
Stereoisomer | Configuration | IC₅₀ (nM) | Binding Energy (kcal/mol) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
endo-3aR,6aS | Axial CF₂H | 38 ± 2 | –9.2 ± 0.3 | 42 ± 5 |
exo-3aS,6aR | Equatorial CF₂H | 165 ± 12 | –6.8 ± 0.4 | 28 ± 3 |
endo-3aS,6aR | Axial CF₂H | 41 ± 3 | –9.0 ± 0.2 | 45 ± 4 |
exo-3aR,6aS | Equatorial CF₂H | 180 ± 15 | –6.5 ± 0.5 | 25 ± 2 |
Transitioning laboratory syntheses of 3a-(fluoromethyl)octahydrocyclopenta[c]pyrrole to industrial production faces multifaceted challenges centered on catalyst efficiency, fluorine handling, and purification economics. Hydrogenation at multi-kilogram scale requires specialized high-pressure reactors (>50 L) with efficient gas dispersion systems to maintain catalyst activity while preventing exothermic runaway reactions [5] [8]. Continuous flow hydrogenation systems have demonstrated promise by enhancing heat transfer and reducing catalyst loading by 40–60% compared to batch processes [8].
Fluorination steps introduce additional complexities: DAST-mediated reactions generate corrosive hydrogen fluoride (HF) as a byproduct, necessitating Hastelloy-lined equipment and specialized waste treatment infrastructure. Alternative reagents like XtalFluor-M® mitigate corrosion risks but introduce new challenges in boron byproduct removal, requiring silica gel scrubbing or aqueous washes that reduce overall yield [5] [6]. Purification presents the most significant bottleneck; traditional column chromatography fails economically above 1 kg batches, prompting adoption of crystallization-driven purification using eutectic solvent mixtures (e.g., ethyl acetate/heptane). This approach achieves >99.5% purity with 85–90% recovery by exploiting the differential solubility of endo/exo diastereomers [6] [9].
Process analytical technology (PAT) tools enable real-time monitoring of fluorination kinetics, allowing dynamic adjustment of reagent stoichiometry to maintain optimal reaction trajectories. By implementing quality-by-design (QbD) principles, manufacturers have reduced batch failures by 35% while maintaining impurity profiles within International Council for Harmonisation (ICH) limits (<0.15% total impurities) [5]. The most cost-intensive step remains the final chiral separation via simulated moving bed (SMB) chromatography, consuming 60–70% of total production costs for enantiopure Active Pharmaceutical Ingredients (APIs) [9].
Table 5: Industrial Process Optimization Parameters
Process Parameter | Lab Scale | Pilot Scale (10 kg) | Industrial Scale (100 kg) | Key Optimization |
---|---|---|---|---|
Hydrogenation Pressure | 1-3 atm | 3-5 atm | 5-8 atm | Continuous flow reactors |
DAST Equivalents | 1.5-2.0 | 1.2-1.5 | 1.1-1.3 | Inline HF scavengers |
Reaction Concentration | 0.1-0.5 M | 0.5-1.0 M | 1.5-2.0 M | Anti-solvent crystallization |
Chromatography Usage | 100% of batches | 30-40% of batches | <5% of batches | Eutectic crystallization |
Cycle Time | 48-72 hr | 96-120 hr | 60-72 hr | Microwave-assisted steps |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: